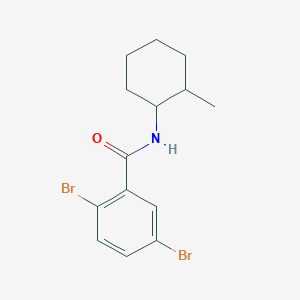
2,5-dibromo-N-(2-methylcyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. Its chemical formula is C14H18Br2N2O, and it is also known as BROMOCAINE. This compound is a local anesthetic that is used in dentistry and other medical procedures. However,
Wirkmechanismus
The mechanism of action of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide involves blocking the voltage-gated sodium channels in nerve cells. This prevents the transmission of pain signals to the brain, resulting in local anesthesia. The compound also has anti-inflammatory properties, which further contribute to its pain-relieving effects.
Biochemical and Physiological Effects
2,5-dibromo-N-(2-methylcyclohexyl)benzamide has several biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines. It also inhibits the activity of enzymes involved in the production of these mediators. Additionally, the compound has been shown to reduce the activity of ion channels involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in lab experiments is its ability to selectively block voltage-gated sodium channels. This makes it a useful tool for studying the mechanisms of action of local anesthetics and pain signaling. However, one limitation of using this compound is that it is a local anesthetic and may not be suitable for studying systemic effects.
Zukünftige Richtungen
There are several future directions for the use of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in scientific research. One area of interest is the development of more selective sodium channel blockers for the treatment of pain and inflammation. Another area of research is the use of this compound in combination with other drugs to enhance its pain-relieving effects. Additionally, the anti-inflammatory properties of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide make it a promising candidate for the treatment of inflammatory diseases, such as arthritis.
Conclusion
In conclusion, 2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a local anesthetic that has been widely used in scientific research for its ability to block voltage-gated sodium channels. Its unique properties make it a useful tool for studying the mechanisms of action of local anesthetics and pain signaling. The compound also has anti-inflammatory properties, which further contribute to its pain-relieving effects. There are several future directions for the use of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in scientific research, including the development of more selective sodium channel blockers and the use of this compound in combination with other drugs.
Synthesemethoden
The synthesis of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a complex process that involves several steps. The first step is the reaction of 2,5-dibromobenzoic acid with 1-methylcyclohexylamine to form 2,5-dibromo-N-(1-methylcyclohexyl)benzamide. This compound is then treated with hydrochloric acid to form 2,5-dibromo-N-(2-methylcyclohexyl)benzamide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N-(2-methylcyclohexyl)benzamide has been used in scientific research for its ability to block voltage-gated sodium channels. This property makes it a useful tool for studying the mechanisms of action of local anesthetics. It has also been used in studies of pain and inflammation.
Eigenschaften
Molekularformel |
C14H17Br2NO |
|---|---|
Molekulargewicht |
375.1 g/mol |
IUPAC-Name |
2,5-dibromo-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17Br2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h6-9,13H,2-5H2,1H3,(H,17,18) |
InChI-Schlüssel |
BNOBQQUDCIVBRE-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
CC1CCCCC1NC(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290534.png)
![N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290536.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)